N-(2-(4-benzoylpiperazin-1-yl)-2-oxo-1-(phenylsulfonyl)ethyl)-4-methylbenzamide
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Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its role or uses .
Synthesis Analysis
Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions such as temperature and pressure .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the chemical reactions involving the compound. This can include its reactivity with other compounds, the conditions under which it reacts, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity. It can also include studying its spectral properties, such as its UV/Vis, IR, NMR, and mass spectra .Scientific Research Applications
Synthesis and Biological Applications
Antibacterial and Antifungal Activities : A study by Patel and Agravat (2007) focuses on the synthesis of new pyridine derivatives, including compounds related to N-(2-(4-benzoylpiperazin-1-yl)-2-oxo-1-(phenylsulfonyl)ethyl)-4-methylbenzamide, and their screening for antibacterial and antifungal activities. This research illustrates the compound's potential in developing new antimicrobial agents (Patel & Agravat, 2007).
Cardiac Electrophysiological Activity : Research by Morgan et al. (1990) described the synthesis and evaluation of similar compounds for their cardiac electrophysiological activity, indicating potential applications in treating cardiac arrhythmias (Morgan et al., 1990).
Dopamine D4 Ligand : Perrone et al. (1998) reported the synthesis of compounds including N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, demonstrating very high affinity for dopamine D4 receptor with significant selectivity over D2 receptor, suggesting potential use in neurological and psychiatric disorders (Perrone et al., 1998).
Anticancer and Anticonvulsant Properties
Anticancer Activity : A study focused on the synthesis of fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial analogs with potential anticancer applications. This highlights the versatility of benzamide derivatives in synthesizing compounds with varied biological activities (Desai et al., 2013).
Anticonvulsant Effects : Clark et al. (1984) investigated a series of 4-aminobenzamides for their anticonvulsant effects. Such studies contribute to understanding how structural modifications of benzamide derivatives can influence their pharmacological properties, particularly in developing new treatments for epilepsy (Clark et al., 1984).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[1-(benzenesulfonyl)-2-(4-benzoylpiperazin-1-yl)-2-oxoethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O5S/c1-20-12-14-21(15-13-20)24(31)28-25(36(34,35)23-10-6-3-7-11-23)27(33)30-18-16-29(17-19-30)26(32)22-8-4-2-5-9-22/h2-15,25H,16-19H2,1H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEMDQQGJOYHDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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